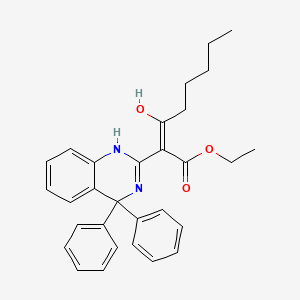
ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE is a complex organic compound with a unique structure that includes a quinazoline core and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4,4-diphenyl-1,2,3,4-tetrahydroquinazoline with ethyl 3-oxooctanoate under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Quinazoline derivatives
Reduction: Alcohol derivatives
Substitution: Amide or thioester derivatives
Scientific Research Applications
ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE: shares structural similarities with other quinazoline derivatives and esters, such as:
Uniqueness
The uniqueness of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-OXOOCTANOATE lies in its specific combination of the quinazoline core and the long-chain ester group. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific molecular interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H32N2O3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl (E)-2-(4,4-diphenyl-1H-quinazolin-2-yl)-3-hydroxyoct-2-enoate |
InChI |
InChI=1S/C30H32N2O3/c1-3-5-8-21-26(33)27(29(34)35-4-2)28-31-25-20-14-13-19-24(25)30(32-28,22-15-9-6-10-16-22)23-17-11-7-12-18-23/h6-7,9-20,33H,3-5,8,21H2,1-2H3,(H,31,32)/b27-26+ |
InChI Key |
QVJMLHRKWWRWNH-CYYJNZCTSA-N |
Isomeric SMILES |
CCCCC/C(=C(/C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)OCC)/O |
Canonical SMILES |
CCCCCC(=C(C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















